2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(allylimino)-3,7-dimethyl-4-oxo-, ethyl ester
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Overview
Description
2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(allylimino)-3,7-dimethyl-4-oxo-, ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(allylimino)-3,7-dimethyl-4-oxo-, ethyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic ring structure through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as allylimino and ethyl ester through substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties. Its heterocyclic structure could contribute to the design of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(allylimino)-3,7-dimethyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido(3,2-e)(1,3)thiazine Derivatives: Compounds with similar core structures but different functional groups.
Thiazine Carboxylic Acids: Compounds with thiazine rings and carboxylic acid groups.
Allylimino Derivatives: Compounds containing the allylimino functional group.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(allylimino)-3,7-dimethyl-4-oxo-, ethyl ester lies in its specific combination of functional groups and ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
81960-11-4 |
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Molecular Formula |
C15H17N3O3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 3,7-dimethyl-4-oxo-2-prop-2-enyliminopyrido[3,2-e][1,3]thiazine-6-carboxylate |
InChI |
InChI=1S/C15H17N3O3S/c1-5-7-16-15-18(4)13(19)11-8-10(14(20)21-6-2)9(3)17-12(11)22-15/h5,8H,1,6-7H2,2-4H3 |
InChI Key |
BQBXTQTZKYRLJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)N(C(=NCC=C)S2)C)C |
Origin of Product |
United States |
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